2-(2-Chlorophenyl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone
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Description
Scientific Research Applications
Enzymatic Synthesis and Green Chemistry
The development of green and environmentally sound enzymatic processes for synthesizing chiral intermediates demonstrates a significant advancement in chemical synthesis. For instance, the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate for Ticagrelor, showcases high conversion rates, purity, and an environmentally friendly approach with potential for industrial application (Guo et al., 2017).
Molecular Dynamics and Quantum Chemical Studies
Quantum chemical and molecular dynamics simulation studies have been applied to analyze the inhibition performances of certain thiazole and thiadiazole derivatives, providing insights into corrosion inhibition and the interaction between molecules and metal surfaces. Such studies contribute to a deeper understanding of molecular interactions and the development of materials with improved properties (Kaya et al., 2016).
Novel Compound Synthesis
Research into the synthesis of novel compounds, such as various substituted 1,3,4-thiadiazol-2(3H)-one derivatives, showcases the innovative approaches to creating molecules with potential applications in materials science, pharmaceuticals, and beyond. These studies often involve exploring new reaction mechanisms and pathways for synthesizing complex molecules (Tahtaci & Aydin, 2019).
Application in Antifungal Agents
The asymmetric synthesis of biologically active enantiomers of antifungal agents, such as SM-9164, through a series of strategic chemical reactions, highlights the compound's relevance in medicinal chemistry and drug development. These processes emphasize the importance of stereochemistry in the biological activity of compounds (Miyauchi et al., 1996).
Advances in Organic Synthesis
The facile synthesis of enantiomerically pure diarylethanes represents another facet of chemical research applications, demonstrating methodologies for achieving high enantiomeric purities and absolute configurations. This area of research is crucial for the development of stereochemically complex molecules for various scientific applications (Zhang et al., 2014).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2NOS/c20-16-4-2-1-3-13(16)11-19(24)23-8-7-18(25-10-9-23)15-12-14(21)5-6-17(15)22/h1-6,12,18H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSTRWUIVZNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.